molecular formula C16H23NO5 B2628517 Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid CAS No. 126800-59-7

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B2628517
CAS No.: 126800-59-7
M. Wt: 309.362
InChI Key: KZXRAYHRGMMYMD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxy-substituted phenyl ring. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy-substituted phenyl ring. One common method involves the reaction of (S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the assembly of peptide chains. The methoxy-substituted phenyl ring may also contribute to specific interactions with target molecules, influencing the overall activity and stability of the synthesized peptides .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid
  • Boc-(S)-3-Amino-4-(4-hydroxy-phenyl)-butyric acid
  • Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid

Uniqueness

Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its suitability for specific applications in peptide synthesis and pharmaceutical development .

Properties

IUPAC Name

(3S)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRAYHRGMMYMD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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